An In-Depth Technical Guide to O-Desmethyl Metoclopramide Hydrochloride for Research Professionals
An In-Depth Technical Guide to O-Desmethyl Metoclopramide Hydrochloride for Research Professionals
This guide provides a comprehensive technical overview of O-Desmethyl Metoclopramide Hydrochloride, a key metabolite and impurity of the widely used pharmaceutical agent, Metoclopramide. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, synthesis, analytical methodologies, and biological context of this compound, ensuring a well-rounded understanding for its application in a research setting.
Introduction: The Significance of a Metabolite
O-Desmethyl Metoclopramide, also known as Metoclopramide EP Impurity F, is the O-demethylated metabolite of Metoclopramide.[1][2] Its significance in pharmaceutical research stems from its classification as both a metabolite and a process impurity, necessitating its thorough characterization for drug safety and efficacy studies. Understanding the chemical and pharmacological profile of this compound is crucial for comprehensive toxicological assessments and for the development of robust analytical methods for quality control in the pharmaceutical industry.
Chemical and Physical Properties
A solid understanding of the fundamental physicochemical properties of O-Desmethyl Metoclopramide Hydrochloride is the starting point for any research endeavor. These properties dictate its handling, formulation, and analytical behavior.
| Property | Value | Reference(s) |
| Chemical Name | 4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-hydroxybenzamide hydrochloride | [2] |
| Synonyms | Metoclopramide EP Impurity F, O-Desmethyl Metoclopramide HCl | [1] |
| CAS Number | 38059-78-8 | [3] |
| Molecular Formula | C₁₃H₂₁Cl₂N₃O₂ | [3] |
| Molecular Weight | 322.23 g/mol | [3] |
| Appearance | White solid | [2] |
| Melting Point | 237-239 °C | [4] |
| Solubility | Soluble in DMSO and Water | [5][6] |
| Storage | -20°C for long-term storage | [5] |
Synthesis and Manufacturing
The synthesis of O-Desmethyl Metoclopramide Hydrochloride is a critical process for obtaining a pure reference standard for analytical and research purposes. A common laboratory-scale synthesis involves the demethylation of Metoclopramide followed by conversion to its hydrochloride salt.
Synthesis of the Free Base
A documented procedure for the synthesis of the free base, 4-Amino-5-chloro-N-[2-(diethylamino)ethyl]-2-hydroxybenzamide, involves the reflux of 4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide (Metoclopramide) with sodium hydroxide in 1,2-propanediol.[7]
Experimental Protocol:
-
A mixture of 4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide (0.1 mole), sodium hydroxide pellets (0.1 mole), and 1,2-propanediol (70 ml) is prepared.[7]
-
The mixture is stirred and heated under reflux for 20 hours.[7]
-
Following reflux, the reaction mixture is concentrated in vacuo.[7]
-
The residue is then treated with 1N HCl (100 ml) and again concentrated in vacuo.[7]
-
Purification is achieved via chromatography on silica gel using a mobile phase of methylene chloride, methanol, and ammonia (90:10:0.5).[7]
-
The appropriate fractions are combined, concentrated, and the residue is crystallized from ether to yield the final product.[7]
Conversion to Hydrochloride Salt
To prepare the hydrochloride salt, the synthesized free base is typically dissolved in a suitable organic solvent, such as isopropanol or ethanol, and treated with a solution of hydrochloric acid in the same solvent. The resulting precipitate of O-Desmethyl Metoclopramide Hydrochloride is then collected by filtration, washed with a non-polar solvent like diethyl ether, and dried under vacuum.
Spectroscopic and Analytical Characterization
Accurate identification and quantification of O-Desmethyl Metoclopramide Hydrochloride are paramount. This section outlines the key analytical techniques and expected spectroscopic data.
Spectroscopic Data
While comprehensive, experimentally derived spectroscopic data for O-Desmethyl Metoclopramide Hydrochloride is not extensively published in peer-reviewed literature, the following provides an overview based on the known structure and data from the parent compound, Metoclopramide.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the diethylaminoethyl side chain protons, and the protons of the amino and hydroxyl groups. The absence of a methoxy signal (around 3.8-4.0 ppm) and the presence of a phenolic hydroxyl proton signal would be key distinguishing features from Metoclopramide.
-
¹³C NMR: The carbon NMR spectrum would similarly reflect the O-demethylation, with the absence of the methoxy carbon signal and a shift in the resonance of the aromatic carbon attached to the hydroxyl group.
-
-
Infrared (IR) Spectroscopy: The IR spectrum of Metoclopramide hydrochloride shows prominent peaks corresponding to -NH stretching, -OH stretching, C=O stretching, and C-Cl stretching.[8] The spectrum of O-Desmethyl Metoclopramide Hydrochloride would be expected to exhibit similar characteristic peaks, with potential shifts in the hydroxyl stretching region due to the phenolic nature of the hydroxyl group.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would provide an accurate mass measurement confirming the elemental composition. The fragmentation pattern in MS/MS studies would be expected to show losses of the diethylaminoethyl side chain and other characteristic fragments. The mass spectrum of the free base would show a molecular ion peak corresponding to its molecular weight of 285.77 g/mol .[9]
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is the cornerstone for the analysis of O-Desmethyl Metoclopramide Hydrochloride, particularly in the context of impurity profiling of Metoclopramide.
Typical HPLC-UV Method Parameters:
-
Column: A reversed-phase C18 or C8 column is commonly used.[10][11]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier like acetonitrile or methanol is typical.[11][12] Gradient elution may be necessary to resolve all related impurities.
-
Detection: UV detection is generally performed at a wavelength where both Metoclopramide and its impurities exhibit significant absorbance, such as 274 nm.[13]
-
Flow Rate: A flow rate of 1.0 mL/min is a common starting point.[13]
-
Injection Volume: Typically 10-20 µL.
LC-MS/MS for Bioanalytical Applications:
For the quantification of O-Desmethyl Metoclopramide in biological matrices like plasma, a more sensitive and selective LC-MS/MS method is required.
Illustrative LC-MS/MS Protocol:
-
Sample Preparation: Protein precipitation or liquid-liquid extraction is typically employed to extract the analyte from the plasma matrix.[14]
-
Chromatographic Separation: A rapid separation is achieved on a C18 column with a mobile phase consisting of an acidified aqueous solution and an organic solvent.[14]
-
Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[14]
Biological Context: Metabolism and Pharmacology
O-Desmethyl Metoclopramide is a product of the in vivo metabolism of Metoclopramide. Understanding this metabolic pathway is essential for interpreting pharmacokinetic and pharmacodynamic data.
Metabolic Pathway
Metoclopramide is primarily metabolized in the liver by the cytochrome P450 enzyme system, with CYP2D6 being the major enzyme responsible for its oxidation.[13][15] The formation of O-Desmethyl Metoclopramide occurs via O-demethylation, a common metabolic reaction for compounds containing methoxy groups.
Caption: Metabolic conversion of Metoclopramide to O-Desmethyl Metoclopramide.
Pharmacological and Toxicological Profile
The pharmacological activity and toxicological profile of O-Desmethyl Metoclopramide are not as well-characterized as the parent drug, Metoclopramide. Metoclopramide itself is a dopamine D2 receptor antagonist and a 5-HT3 receptor antagonist, which accounts for its antiemetic and prokinetic effects.[15] It is plausible that O-Desmethyl Metoclopramide may retain some affinity for these receptors, though likely with different potency. Further research is needed to fully elucidate its pharmacological and toxicological significance. Preliminary toxicity data for the parent compound, metoclopramide, indicate potential for cytotoxicity at higher concentrations.[16]
Stability and Degradation
The stability of O-Desmethyl Metoclopramide Hydrochloride is a critical parameter, especially when used as a reference standard. Forced degradation studies are essential to understand its degradation pathways and to develop stability-indicating analytical methods.
Forced Degradation Protocol Outline:
Forced degradation studies typically involve exposing the compound to a variety of stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.
-
Acid Hydrolysis: Treatment with a dilute acid (e.g., 0.1 N HCl) at elevated temperatures.[17]
-
Base Hydrolysis: Treatment with a dilute base (e.g., 0.1 N NaOH) at elevated temperatures.[17]
-
Oxidative Degradation: Exposure to an oxidizing agent, such as hydrogen peroxide.[17]
-
Thermal Degradation: Heating the solid compound at a high temperature.[17]
-
Photodegradation: Exposing the compound to UV and visible light.[17]
The resulting degradation products should be analyzed by a stability-indicating HPLC method to determine the degradation profile.
Caption: Workflow for forced degradation studies.
Conclusion
O-Desmethyl Metoclopramide Hydrochloride is a compound of significant interest in the pharmaceutical sciences. This guide has provided a detailed technical overview of its chemical properties, synthesis, analytical characterization, biological context, and stability. For researchers and drug development professionals, a thorough understanding of this metabolite and impurity is essential for ensuring the safety, quality, and efficacy of Metoclopramide-containing drug products. Further research into its specific pharmacological and toxicological properties will continue to be an important area of investigation.
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